molecular formula C6H3BrF3NO B1392293 2-Bromo-6-(trifluoromethoxy)pyridine CAS No. 1221172-10-6

2-Bromo-6-(trifluoromethoxy)pyridine

Cat. No.: B1392293
CAS No.: 1221172-10-6
M. Wt: 241.99 g/mol
InChI Key: XFMZIKXSFFBKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(trifluoromethoxy)pyridine is a high-value chemical intermediate designed for advanced research and development applications. Its structure, featuring a bromine atom and a trifluoromethoxy group on the pyridine ring, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations . These reactions are fundamental for constructing complex molecules in medicinal and agrochemistry. The trifluoromethoxy group is a key motif known to significantly influence the properties of candidate molecules. Similar trifluoromethylpyridine derivatives are extensively used in the development of active ingredients for agrochemicals and pharmaceuticals, with over 20 such agrochemicals having acquired ISO common names . Incorporating this group can enhance a compound's lipophilicity , which in turn can improve metabolic stability and bioavailability —critical parameters in the design of modern pharmaceuticals and agrochemicals . In the pharmaceutical field, this compound serves as a crucial precursor for the synthesis of novel drug candidates. In agrochemical research, it is employed to develop new generations of pesticides and herbicides, contributing to targeted action and reduced environmental impact . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMZIKXSFFBKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(trifluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and trifluoromethoxy groups contribute to its reactivity and binding affinity. For instance, it can act as a ligand in enzyme-catalyzed reactions, influencing the enzyme’s activity and specificity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For example, it may inhibit specific enzymes in metabolic pathways, leading to the accumulation or depletion of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can impact its activity and function. For instance, its interaction with membrane transporters can influence its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism .

Biological Activity

2-Bromo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative notable for its unique trifluoromethoxy and bromine substituents. This compound has gained interest in medicinal chemistry due to its potential biological activities, including its role as a pharmaceutical intermediate and its applications in agrochemicals and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and implications for drug development.

  • Molecular Formula: C7H4BrF3N
  • Molecular Weight: 225.99 g/mol
  • Structure: The compound features a pyridine ring with a bromine atom at the 2-position and a trifluoromethoxy group at the 6-position, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways:

  • Enzyme Modulation: The compound has shown potential in modulating enzyme activities, which may affect signaling pathways related to cell growth and apoptosis. The trifluoromethoxy group enhances metabolic stability, potentially increasing bioavailability in biological systems .
  • Receptor Interaction: It may interact with specific receptors involved in metabolic processes, suggesting a role in metabolic regulation .

Case Studies and Research Findings

  • Pharmaceutical Applications:
    • In drug discovery, this compound has been utilized as an intermediate in synthesizing various bioactive compounds. Its unique functional groups allow for enhanced interactions with biological targets, potentially leading to improved therapeutic efficacy .
  • Agrochemical Development:
    • The compound is also being explored for its utility in developing pesticides and herbicides. Its chemical structure allows it to effectively control pests while minimizing environmental impact, making it valuable in sustainable agricultural practices .
  • Materials Science:
    • In materials science, this compound is used to synthesize advanced materials such as polymers and coatings that require specific performance characteristics, including flame retardance and chemical resistance .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyridines:

Compound NameBiological ActivityToxicity Profile
2-Bromo-5-(trifluoromethyl)pyridineModerate enzyme inhibition; potential anti-cancer effectsModerate toxicity observed
5-Bromo-2-nitropyridineSevere toxicity leading to methemoglobinemiaHigh toxicity; severe health risks
2-Iodo-6-(trifluoromethyl)pyridinePotential anti-inflammatory propertiesLower toxicity compared to bromine

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₃BrF₃N
  • Molecular Weight : 226.00 g/mol
  • CAS Number : 189278-27-1
  • Melting Point : 48–52 °C
  • Boiling Point : 78–79 °C at reduced pressure
  • Appearance : Crystalline powder, white to pale yellow

Medicinal Chemistry

2-Bromo-6-(trifluoromethoxy)pyridine has been utilized in the development of pharmaceuticals due to its ability to act as a building block for various bioactive compounds. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making derivatives of this compound suitable candidates for drug development.

Case Study: Antitumor Agents

Research has indicated that derivatives of this compound exhibit antitumor activity. For example, modifications to the pyridine ring have led to compounds that inhibit cancer cell proliferation in vitro. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Agrochemicals

The compound's fluorinated nature provides enhanced biological activity, making it a candidate for use in agrochemicals. Its derivatives have been studied for their potential as herbicides and fungicides.

Case Study: Herbicidal Activity

Studies have shown that certain derivatives of this compound possess herbicidal properties against specific weed species, demonstrating effective control with minimal environmental impact. This is attributed to the compound's ability to interfere with plant growth regulators.

Material Science

In material science, this compound is explored for its role in synthesizing novel materials with unique electronic properties. Its incorporation into polymer matrices has been studied for applications in electronics and photonics.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into conductive polymers can enhance their electrical conductivity and thermal stability, making them suitable for use in electronic devices such as sensors and transistors.

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry for the synthesis of other complex molecules. Its utility in chromatography and mass spectrometry has been documented, particularly in the separation and identification of compounds in complex mixtures.

Applications in Chromatography

This compound is used as a derivatizing agent to improve the detectability of certain analytes during chromatographic analysis. This application is crucial in environmental monitoring and pharmaceutical analysis.

Summary Table of Applications

Application AreaDescriptionExample Uses
Medicinal ChemistryBuilding block for bioactive compoundsAntitumor agents
AgrochemicalsPotential herbicides and fungicidesControl of specific weed species
Material ScienceSynthesis of novel materials with electronic propertiesConductive polymers
Analytical ChemistryReagent for synthesis and analysisChromatography and mass spectrometry

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-6-(trifluoromethoxy)pyridine
  • CAS Registry Number: 189278-27-1 (Note: Some sources conflate this CAS number with 2-Bromo-6-(trifluoromethyl)pyridine; careful verification is required).
  • Molecular Formula: C₆H₃BrF₃NO
  • Molecular Weight : 225.99 g/mol.

Physical Properties :

  • Appearance : White crystalline solid.
  • Melting Point : 48–52°C.
  • Boiling Point : 78–79°C.
  • Density : 1.707 g/cm³.
  • Refractive Index : 1.471.

Applications :
This compound is primarily used as a high-purity intermediate in pharmaceutical and agrochemical synthesis, leveraging its trifluoromethoxy group (-OCF₃) for enhanced metabolic stability and bioavailability.

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 189278-27-1 -Br (C2), -OCF₃ (C6) C₆H₃BrF₃NO 225.99 High reactivity in cross-coupling reactions.
2-Bromo-6-(trifluoromethyl)pyridine 189278-27-1 -Br (C2), -CF₃ (C6) C₆H₃BrF₃N 225.99 Used in materials science; distinct electronic effects due to -CF₃.
2-Bromo-6-(difluoromethoxy)pyridine 135795-46-9 -Br (C2), -OCF₂H (C6) C₆H₄BrF₂NO 224.00 Lower electron-withdrawing effect vs. -OCF₃; intermediate in drug discovery.
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine 1211521-13-9 -Br (C2), -Cl (C3), -CF₃ (C6) C₆H₂BrClF₃N 260.44 Enhanced steric hindrance; used in catalytic applications.
4-Bromo-6-(trifluoromethoxy)quinoline 1189105-68-7 -Br (C4), -OCF₃ (C6) on quinoline C₁₀H₅BrF₃NO 292.06 Broader aromatic system; applications in fluorescence probes.

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

    • The -OCF₃ group in this compound provides stronger electron-withdrawing effects compared to -CF₃, enhancing electrophilic substitution reactivity.
    • -CF₃ substituents (e.g., in 2-Bromo-6-(trifluoromethyl)pyridine) increase lipophilicity, favoring membrane permeability in drug candidates.
  • Halogen Variations :

    • Bromine at C2 acts as a leaving group in Suzuki-Miyaura cross-coupling reactions.
    • Additional chloro substituents (e.g., in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine) introduce steric hindrance, altering reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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